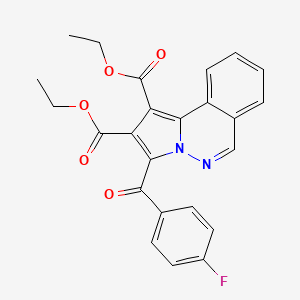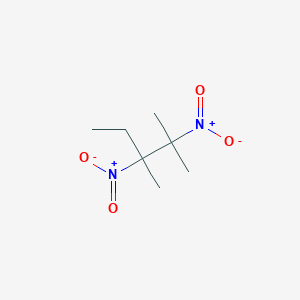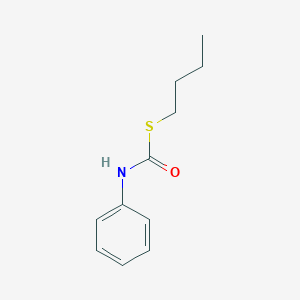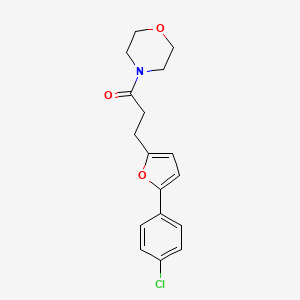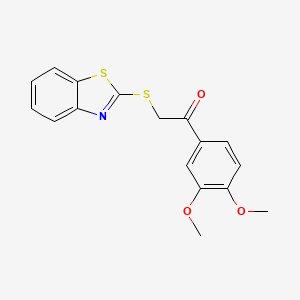
2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a benzothiazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone typically involves the reaction of 2-mercaptobenzothiazole with 3,4-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and dimethoxyphenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)acetophenone
- 2-(1,3-Benzothiazol-2-ylthio)-1-phenylethanone
- 2-(1,3-Benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone
Uniqueness
2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both benzothiazole and dimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO3S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H15NO3S2/c1-20-14-8-7-11(9-15(14)21-2)13(19)10-22-17-18-12-5-3-4-6-16(12)23-17/h3-9H,10H2,1-2H3 |
InChI Key |
MSVFLIPROBDPFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


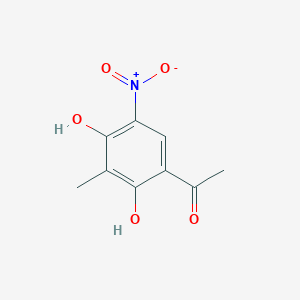

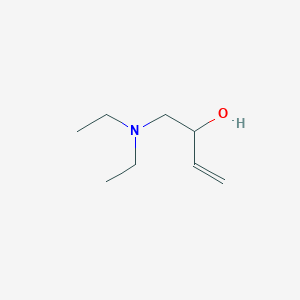
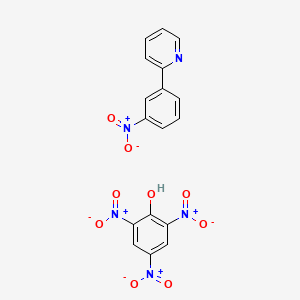
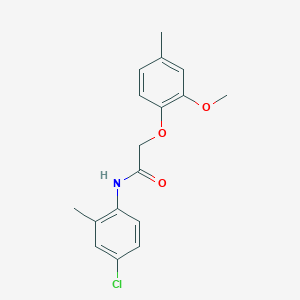
![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)

